Comparative Synthetic Accessibility: A Defined Fused Tricyclic Scaffold vs. Multi-Step Assembly
1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI) is commercially available as a pre-formed, fused tricyclic scaffold with a purity of 95% . In contrast, the generic unsubstituted imidazo[1,2-b]pyridazine core (CAS 766-55-2) or simple bicyclic analogs require multi-step, linear syntheses to install the cyclopropane ring and other substituents, adding 2-5 additional synthetic steps and weeks of laboratory time to any discovery project [1]. The target compound serves as a direct, cost-effective starting point for SAR exploration, bypassing the need for complex annulation chemistry.
| Evidence Dimension | Synthetic steps required to access fused tricyclic core |
|---|---|
| Target Compound Data | 0 synthetic steps (commercially available, ready-to-use building block) |
| Comparator Or Baseline | Generic imidazo[1,2-b]pyridazine (CAS 766-55-2) requiring synthesis |
| Quantified Difference | Reduction of 2-5+ synthetic steps and associated purification time |
| Conditions | Standard organic synthesis and medicinal chemistry workflows |
Why This Matters
Procurement of the pre-formed scaffold accelerates SAR campaigns and reduces the FTE costs associated with complex heterocycle synthesis.
- [1] Ota, S., et al. (2013). Discovery of N-{5-[2-(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl]oxy}-2-methylphenyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 23(7), 2068-2073. View Source
